Methyl 2-(benzyloxy)-5-iodobenzoate
Description
Methyl 2-(benzyloxy)-5-iodobenzoate (CAS: 146335-26-4) is a substituted benzoate ester featuring a benzyloxy group at the 2-position and an iodine atom at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its synthesis involves the esterification of 2-hydroxy-5-iodobenzoic acid with methanol and oxalyl chloride, yielding the product in near-quantitative yields under reflux conditions . The benzyloxy group serves as a protective moiety for hydroxyl groups, enhancing stability during subsequent reactions, while the iodine atom acts as a leaving group in nucleophilic substitutions or transition metal-mediated couplings .
Properties
CAS No. |
146335-26-4 |
|---|---|
Molecular Formula |
C15H13IO3 |
Molecular Weight |
368.17 g/mol |
IUPAC Name |
methyl 5-iodo-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13IO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
YVAHIUJFVCAHBL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Methyl 2-(benzyloxy)-5-iodobenzoate can be contextualized by comparing it with analogs differing in substituents, electronic effects, and reactivity. Below is a detailed analysis supported by experimental data and literature.
Substituent Variations in the 2-Position
Methyl 2-ethoxy-5-iodobenzoate (CAS: 193882-67-6)
- Structural Difference : The benzyloxy group is replaced with an ethoxy group.
- Impact: Electronic Effects: The ethoxy group is a weaker electron-donor compared to benzyloxy, slightly reducing the electron density of the aromatic ring. Reactivity: Similar utility in cross-coupling reactions, though yields may vary due to electronic modulation. No direct yield data is available, but steric and electronic differences likely influence reaction kinetics .
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS: 1269461-73-5)
- Structural Difference: A methoxycarbonyl-substituted phenoxy group replaces benzyloxy.
- Impact :
Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzoate (CAS: 1396966-21-4)
- Structural Difference : A 4-chlorobenzoyloxy group substitutes benzyloxy.
- Impact :
Halogen and Functional Group Modifications
Methyl 5-iodosalicylate (CAS: 4068-75-1)
- Structural Difference : A hydroxyl group replaces benzyloxy at the 2-position.
- Impact :
Methyl 2-amino-5-iodobenzoate (CAS: 1464091-62-0)
- Structural Difference: An amino group replaces benzyloxy.
- Impact: Electronic Effects: The strong electron-donating amino group increases ring electron density, deactivating the iodine toward electrophilic substitution but activating it for radical reactions. Application: Primarily used in synthesizing heterocycles (e.g., benzimidazoles) rather than cross-coupling reactions .
Fluorinated Analogs
Methyl 2-{[(4-fluorophenyl)methyl]oxy}-5-iodobenzoate (CAS: 1285517-41-0)
- Structural Difference : A 4-fluorobenzyloxy group replaces benzyloxy.
- Impact :
Comparative Data Table
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